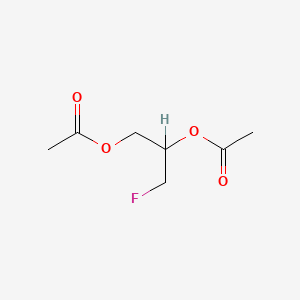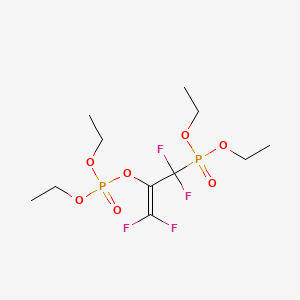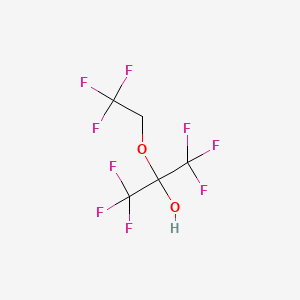
2-Propanol, 1,1,1,3,3,3-hexafluoro-2-(2,2,2-trifluoroethoxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propanol, 1,1,1,3,3,3-hexafluoro-2-(2,2,2-trifluoroethoxy)- is a fluorinated alcohol compound with the molecular formula C5H3F9O2. This compound is known for its high polarity and strong hydrogen-bonding capabilities, making it a valuable solvent in various chemical reactions and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanol, 1,1,1,3,3,3-hexafluoro-2-(2,2,2-trifluoroethoxy)- typically involves the reaction of hexafluoroacetone with trifluoroethanol under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The product is then purified through distillation or recrystallization to achieve the desired quality .
Analyse Chemischer Reaktionen
Types of Reactions
2-Propanol, 1,1,1,3,3,3-hexafluoro-2-(2,2,2-trifluoroethoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into simpler alcohols or hydrocarbons.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require the presence of strong bases or acids to facilitate the exchange of functional groups .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or aldehydes, while reduction can produce simpler alcohols or hydrocarbons. Substitution reactions result in the formation of new compounds with different functional groups .
Wissenschaftliche Forschungsanwendungen
2-Propanol, 1,1,1,3,3,3-hexafluoro-2-(2,2,2-trifluoroethoxy)- has a wide range of applications in scientific research:
Chemistry: It is used as a solvent in various organic reactions, particularly those involving polar or ionic compounds.
Biology: The compound is employed in the preparation of biological samples for analysis, due to its ability to dissolve a wide range of biomolecules.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active ingredients.
Industry: The compound is utilized in the production of specialty chemicals, polymers, and coatings
Wirkmechanismus
The mechanism by which 2-Propanol, 1,1,1,3,3,3-hexafluoro-2-(2,2,2-trifluoroethoxy)- exerts its effects is primarily through its high polarity and strong hydrogen-bonding capabilities. These properties enable it to interact with various molecular targets, facilitating chemical reactions and enhancing the solubility of other compounds. The compound’s ability to donate and accept hydrogen bonds makes it a versatile solvent and reagent in many chemical processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hexafluoroisopropanol: Another fluorinated alcohol with similar properties, but with a different molecular structure.
Trifluoroethanol: A simpler fluorinated alcohol that shares some solvent properties but lacks the same level of hydrogen-bonding capability.
Perfluoro-tert-butanol: A highly fluorinated alcohol with similar applications but different reactivity
Uniqueness
2-Propanol, 1,1,1,3,3,3-hexafluoro-2-(2,2,2-trifluoroethoxy)- is unique due to its combination of high polarity, strong hydrogen-bonding capabilities, and fluorinated structure. These characteristics make it particularly effective as a solvent and reagent in a wide range of chemical and industrial applications .
Eigenschaften
CAS-Nummer |
73825-97-5 |
|---|---|
Molekularformel |
C5H3F9O2 |
Molekulargewicht |
266.06 g/mol |
IUPAC-Name |
1,1,1,3,3,3-hexafluoro-2-(2,2,2-trifluoroethoxy)propan-2-ol |
InChI |
InChI=1S/C5H3F9O2/c6-2(7,8)1-16-3(15,4(9,10)11)5(12,13)14/h15H,1H2 |
InChI-Schlüssel |
GWKLAAZIVXDZKM-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(F)(F)F)OC(C(F)(F)F)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-5,10,15,20,25,30,35-heptakis(aminomethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol;heptahydrochloride](/img/structure/B13417982.png)
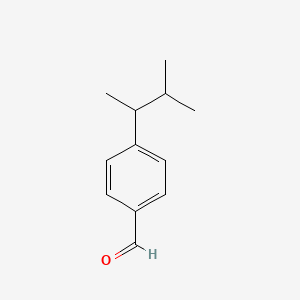
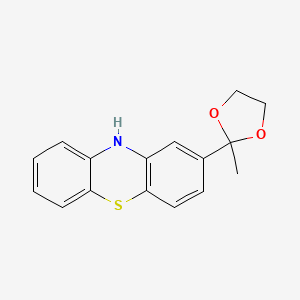


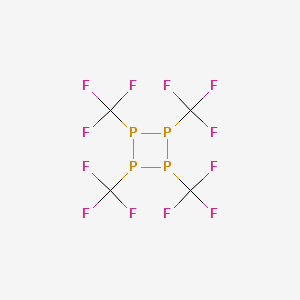



![N-{1-[(2,6-dimethylphenyl)amino]-2-methyl-1-oxopropan-2-yl}-2-fluoro-N-(4-methoxyphenyl)benzamide](/img/structure/B13418037.png)
